

Synthesis of 1,3,2-dioxathiane-2,2-dioxide

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Compound of Interest

Compound Name: Trimethylene sulfate

Cat. No.: B092673

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An In-depth Technical Guide to the Synthesis of 1,3,2-Dioxathiane-2,2-Dioxide

Introduction

1,3,2-Dioxathiane-2,2-dioxide, also known as 1,3-propanediol cyclic sulfate or **trimethylene sulfate**, is a six-membered heterocyclic compound with the chemical formula $C_3H_6O_4S$.^[1] As a member of the cyclic sulfate family (δ -sultones), it serves as a versatile and highly reactive building block in organic synthesis. Its utility stems from the strained ring and the presence of the electron-withdrawing sulfonyl group, which makes it an excellent electrophile for ring-opening reactions with a variety of nucleophiles. This reactivity is harnessed in the synthesis of diverse molecules, including pharmaceuticals, polymers, and specialty chemicals. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data for the preparation of 1,3,2-dioxathiane-2,2-dioxide.

Core Synthetic Pathway

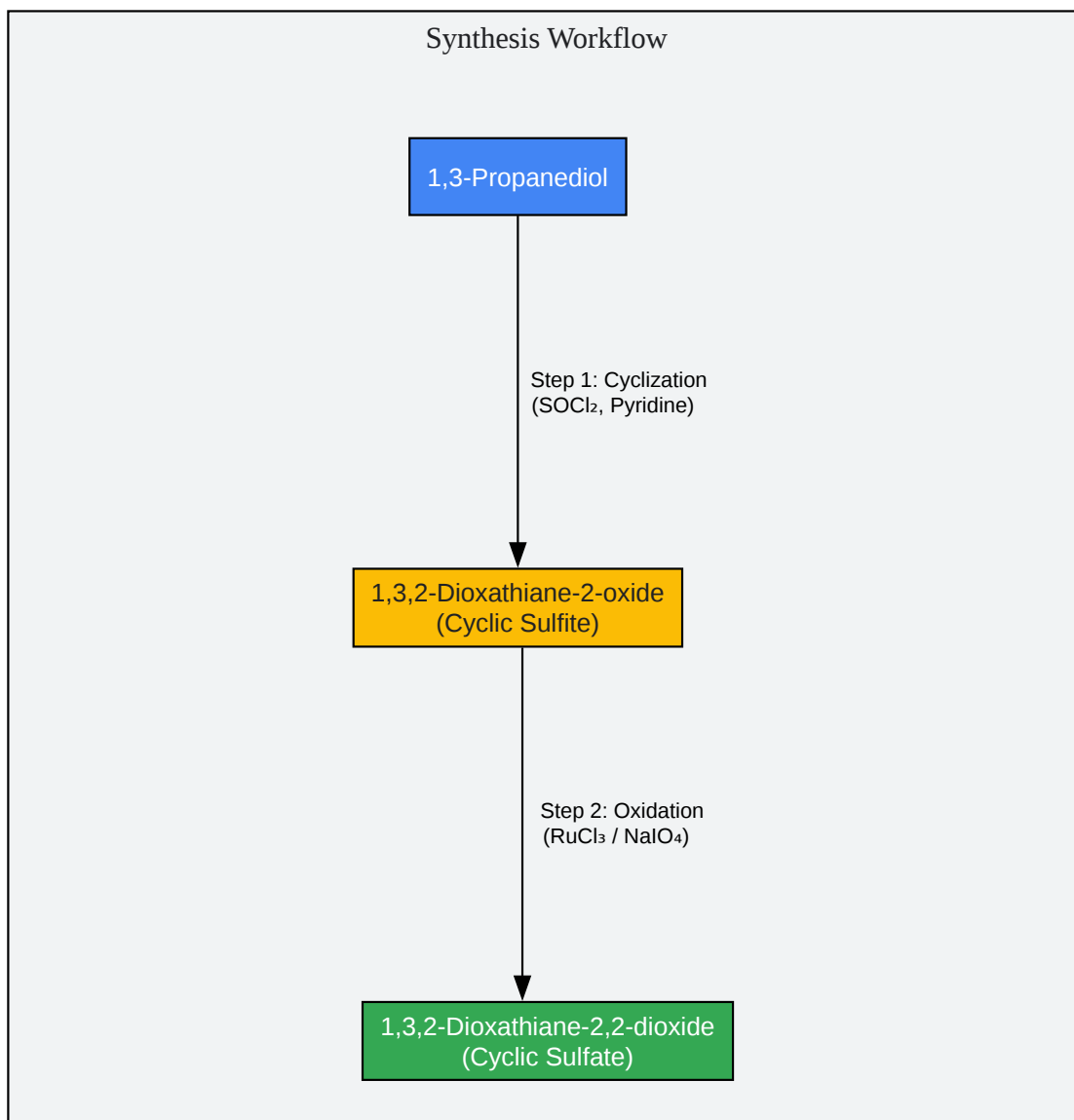
The most established and widely employed method for synthesizing 1,3,2-dioxathiane-2,2-dioxide is a two-step process. This pathway begins with the reaction of a 1,3-diol with a sulfinylating agent to form a cyclic sulfite, which is subsequently oxidized to the target cyclic sulfate.^{[2][3]}

- **Step 1: Cyclization to form 1,3,2-Dioxathiane-2-oxide.** 1,3-Propanediol is reacted with thionyl chloride ($SOCl_2$) in the presence of a base, such as pyridine, to yield the cyclic sulfite intermediate, 1,3,2-dioxathiane-2-oxide.^[2] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

- Step 2: Oxidation to 1,3,2-Dioxathiane-2,2-dioxide. The cyclic sulfite intermediate is then oxidized to the final cyclic sulfate product. This oxidation is typically achieved using an oxidizing agent like ruthenium(III) chloride (RuCl_3) in combination with a co-oxidant such as sodium periodate (NaIO_4).

Synthetic Workflow Visualization

The overall process can be visualized as a two-stage workflow, starting from the precursor 1,3-propanediol and proceeding through the cyclic sulfite intermediate to the final product.



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Caption: Overall workflow for the synthesis of 1,3,2-dioxathiane-2,2-dioxide.

Data Presentation: Reaction Parameters

Quantitative data for the synthesis of cyclic sulfites and their subsequent oxidation are crucial for reproducibility and optimization. The following table summarizes typical reaction conditions and yields for analogous transformations.

Step	Reactants	Solvent	Catalyst /Reagent	Temperature	Time	Yield	Reference
Cyclization	2,2-diethyl-1,3-propanediol, Thionyl Chloride	Pyridine	-	Reflux	-	63%	The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride[2]
Cyclization	Glycerol, Thionyl Chloride	Dichloromethane	-	-5 to 15 °C	24 h	96%	Chemical Book Synthesis of 1,3,2-dioxathiolane-4-methanol 2-oxide[4]
Oxidation	Ethylene Sulfite	Acetonitrile/H ₂ O	RuCl ₃ / NaIO ₄	0 to 25 °C	2 h	>95%	Based on standard oxidation protocols for cyclic sulfites.
Flow Synthesis	Ethylene Sulfite, H ₂ O ₂	-	Titanium Silicalite-1	14.73 °C	118 s	92.2%	Synthesis and kinetic study of

1,3,2-
dioxathiol
ane 2,2-
dioxide in
microrea
ctors[5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 1,3,2-dioxathiane-2,2-dioxide. These protocols are representative of standard laboratory procedures.

Protocol 1: Synthesis of 1,3,2-Dioxathiane-2-oxide

This procedure details the cyclization of 1,3-propanediol with thionyl chloride.

Materials:

- 1,3-Propanediol (1.0 equiv)
- Thionyl chloride (SOCl_2) (1.1 equiv)
- Anhydrous Pyridine (2.2 equiv)
- Anhydrous Dichloromethane (DCM)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Ice bath

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

- Dissolve 1,3-propanediol (1.0 equiv) and anhydrous pyridine (2.2 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
- Add a solution of thionyl chloride (1.1 equiv) in anhydrous DCM dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding cold water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield crude 1,3,2-dioxathiane-2-oxide.
- Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 1,3,2-Dioxathiane-2-oxide

This procedure describes the oxidation of the cyclic sulfite intermediate to the final cyclic sulfate product.

Materials:

- 1,3,2-Dioxathiane-2-oxide (1.0 equiv)
- Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$) (0.01 equiv)
- Sodium periodate (NaIO_4) (1.2 equiv)
- Acetonitrile
- Deionized Water
- Ethyl acetate

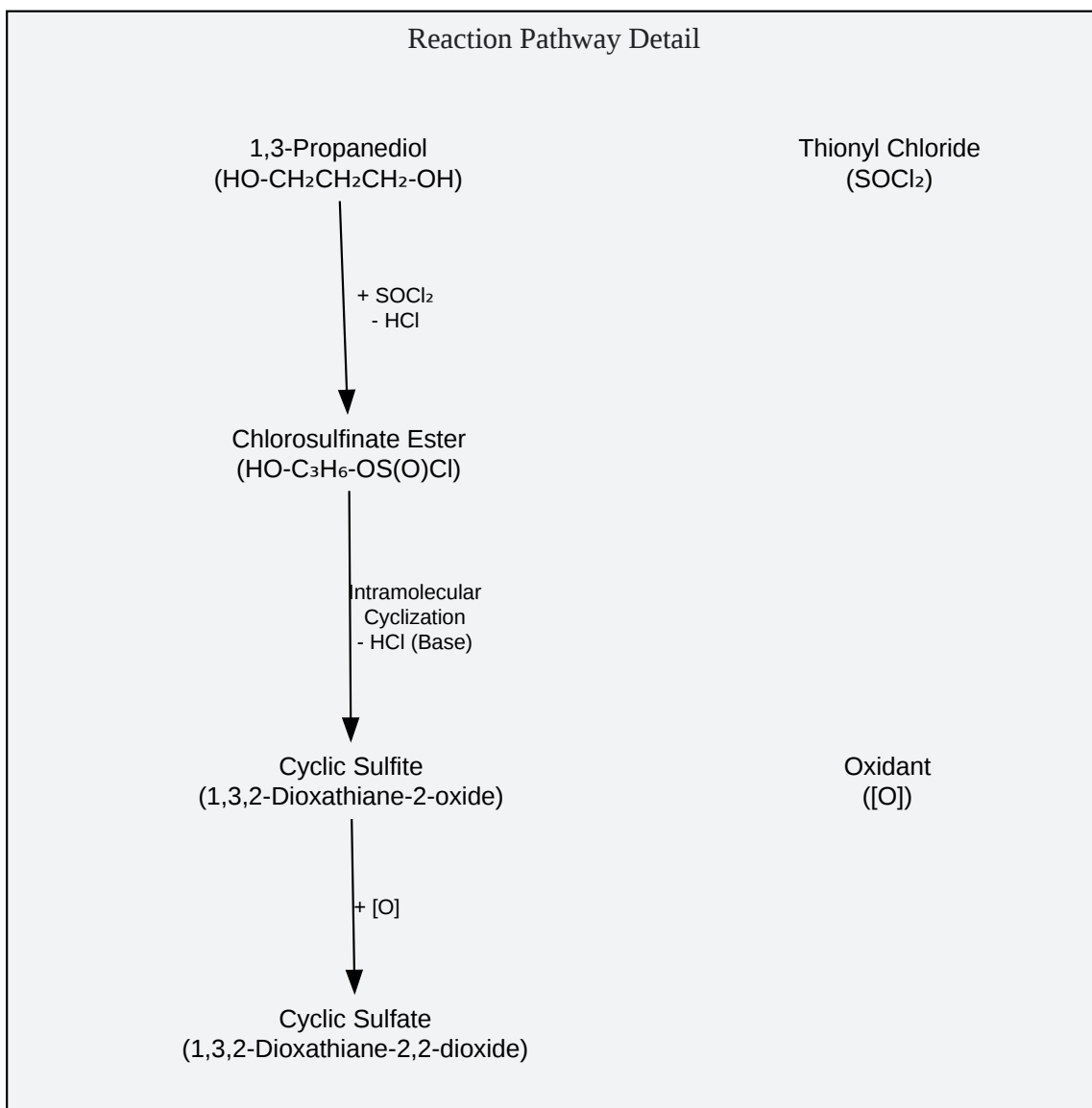
- Celite

Procedure:

- In a round-bottom flask, dissolve 1,3,2-dioxathiane-2-oxide (1.0 equiv) in a solvent mixture of acetonitrile and water (e.g., 2:1 v/v).
- Add ruthenium(III) chloride (0.01 equiv) to the solution.
- Cool the mixture to 0 °C in an ice bath and add sodium periodate (1.2 equiv) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
- Stir the reaction vigorously at room temperature for 2-4 hours. The formation of a precipitate (sodium iodate) will be observed.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction with a small amount of saturated sodium thiosulfate solution to consume any excess oxidant.
- Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
- Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- The resulting solid is the crude 1,3,2-dioxathiane-2,2-dioxide. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the purified product.

Reaction Mechanism Visualization

The core mechanism involves nucleophilic attack by the diol's hydroxyl groups on the sulfur atom of thionyl chloride, followed by ring closure and subsequent oxidation of the sulfur center.



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Caption: Key stages in the formation of 1,3,2-dioxathiane-2,2-dioxide.

Safety and Handling

Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.

- Thionyl Chloride (SOCl_2): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO_2).^[6] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood.
- 1,3,2-Dioxathiane-2,2-dioxide: As a cyclic sulfate, it is a potent electrophile and should be considered a potential alkylating agent. Alkylating agents are often toxic and may be carcinogenic. Handle with care, avoiding skin contact and inhalation. The analogous compound, 1,3,2-dioxathiolane 2,2-dioxide, is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.^{[7][8][9]} Similar precautions should be taken.
- Oxidizing Agents: Sodium periodate and ruthenium catalysts should be handled with care. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

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